molecular formula C6H8O5S2 B13795525 2-(2,5-Dihydroxythiophen-3-yl)ethanesulfonic acid CAS No. 780022-12-0

2-(2,5-Dihydroxythiophen-3-yl)ethanesulfonic acid

Cat. No.: B13795525
CAS No.: 780022-12-0
M. Wt: 224.3 g/mol
InChI Key: SXJCCTLCIBGXGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-Dihydroxythiophen-3-yl)ethanesulfonic acid is an organic compound that contains both thiophene and sulfonic acid functional groups

Preparation Methods

The synthesis of 2-(2,5-Dihydroxythiophen-3-yl)ethanesulfonic acid typically involves the reaction of thiophene derivatives with sulfonating agents under controlled conditions. One common method includes the sulfonation of 2,5-dihydroxythiophene with ethanesulfonic acid in the presence of a catalyst. Industrial production methods may involve large-scale sulfonation processes using specialized equipment to ensure high yield and purity.

Chemical Reactions Analysis

2-(2,5-Dihydroxythiophen-3-yl)ethanesulfonic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of thiol derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(2,5-Dihydroxythiophen-3-yl)ethanesulfonic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound can be used in biochemical assays and as a buffer in biological experiments.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2,5-Dihydroxythiophen-3-yl)ethanesulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in acid-base reactions, while the thiophene ring can engage in π-π interactions with other aromatic compounds. These interactions can influence the compound’s reactivity and its effects in biological systems.

Comparison with Similar Compounds

2-(2,5-Dihydroxythiophen-3-yl)ethanesulfonic acid can be compared with other similar compounds such as:

    2-(N-Morpholino)ethanesulfonic acid (MES): Both compounds contain sulfonic acid groups, but MES has a morpholine ring instead of a thiophene ring.

    4-Morpholineethanesulfonic acid: Similar to MES, this compound also contains a morpholine ring.

    HEPES: Another buffering agent with a different chemical structure but similar applications in biological research.

Properties

CAS No.

780022-12-0

Molecular Formula

C6H8O5S2

Molecular Weight

224.3 g/mol

IUPAC Name

2-(2,5-dihydroxythiophen-3-yl)ethanesulfonic acid

InChI

InChI=1S/C6H8O5S2/c7-5-3-4(6(8)12-5)1-2-13(9,10)11/h3,7-8H,1-2H2,(H,9,10,11)

InChI Key

SXJCCTLCIBGXGB-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1CCS(=O)(=O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.